molecular formula C17H16F3NOS B2736824 4-(thiophen-2-yl)-1-[3-(trifluoromethyl)benzoyl]piperidine CAS No. 1396717-74-0

4-(thiophen-2-yl)-1-[3-(trifluoromethyl)benzoyl]piperidine

Cat. No.: B2736824
CAS No.: 1396717-74-0
M. Wt: 339.38
InChI Key: MOIWHSBAKIGZTP-UHFFFAOYSA-N
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Description

4-(thiophen-2-yl)-1-[3-(trifluoromethyl)benzoyl]piperidine: is a complex organic compound that features a piperidine ring substituted with a thiophene group and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(thiophen-2-yl)-1-[3-(trifluoromethyl)benzoyl]piperidine typically involves multi-step organic reactions. One common method includes the formation of the piperidine ring followed by the introduction of the thiophene and trifluoromethylphenyl groups through substitution reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of high-throughput screening and optimization techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are used under various conditions depending on the desired substitution.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, the compound can be used as a probe to study the interactions of piperidine and thiophene-containing molecules with biological targets.

Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s structural features may contribute to its activity as a drug candidate for various therapeutic areas.

Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(thiophen-2-yl)-1-[3-(trifluoromethyl)benzoyl]piperidine involves its interaction with specific molecular targets. The piperidine ring and thiophene group can interact with enzymes, receptors, or other proteins, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and stability, contributing to its overall biological activity.

Comparison with Similar Compounds

  • (4-(Thiophen-2-yl)piperidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone
  • 1-(2,4-Dichlorophenyl)-N-(piperidin-1-yl)-4-methoxybenzamide

Comparison: Compared to similar compounds, 4-(thiophen-2-yl)-1-[3-(trifluoromethyl)benzoyl]piperidine stands out due to the presence of the trifluoromethyl group, which can significantly influence its chemical and biological properties. This group can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a unique and valuable compound for research and development.

Properties

IUPAC Name

(4-thiophen-2-ylpiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NOS/c18-17(19,20)14-4-1-3-13(11-14)16(22)21-8-6-12(7-9-21)15-5-2-10-23-15/h1-5,10-12H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOIWHSBAKIGZTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CS2)C(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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